molecular formula C14H18O4 B1360742 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid CAS No. 951885-16-8

2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid

Cat. No.: B1360742
CAS No.: 951885-16-8
M. Wt: 250.29 g/mol
InChI Key: NRXNZLOZUPGSDA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid is an organic compound with a complex structure It is characterized by the presence of a dimethyl group, a methoxy group, and a methylphenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a dimethyl group, followed by the introduction of the methoxy and methylphenyl groups through electrophilic aromatic substitution reactions. The final step often involves the oxidation of the intermediate to form the oxobutyric acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the butyric acid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the butyric acid backbone.

Scientific Research Applications

2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(4-hydroxy-2-methylphenyl)-4-oxobutyric acid
  • 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid
  • 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

Uniqueness

2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-7-10(18-4)5-6-11(9)12(15)8-14(2,3)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXNZLOZUPGSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225226
Record name 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-16-8
Record name 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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